molecular formula C32H28N6O7 B13851395 1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid

1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid

Cat. No.: B13851395
M. Wt: 608.6 g/mol
InChI Key: QLHGSFPBEOFUFE-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid is a complex organic compound that features a unique structure combining benzimidazole and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid involves multiple steps, starting with the preparation of the benzimidazole and dihydropyridine intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are common techniques used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.

Scientific Research Applications

1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid is unique due to its complex structure, which combines benzimidazole and dihydropyridine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C32H28N6O7

Molecular Weight

608.6 g/mol

IUPAC Name

1-[5-methoxy-1-[1-(5-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridine-2-carbonyl]benzimidazol-2-yl]-3,5-dimethyl-4-oxopyridine-2-carboxylic acid

InChI

InChI=1S/C32H28N6O7/c1-15-13-36(31-33-21-9-7-19(44-5)11-22(21)34-31)25(17(3)27(15)39)29(41)38-24-10-8-20(45-6)12-23(24)35-32(38)37-14-16(2)28(40)18(4)26(37)30(42)43/h7-14H,1-6H3,(H,33,34)(H,42,43)

InChI Key

QLHGSFPBEOFUFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C(C1=O)C)C(=O)N2C3=C(C=C(C=C3)OC)N=C2N4C=C(C(=O)C(=C4C(=O)O)C)C)C5=NC6=C(N5)C=CC(=C6)OC

Origin of Product

United States

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